molecular formula C17H17N3O4S B2667173 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034372-88-6

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2667173
CAS No.: 2034372-88-6
M. Wt: 359.4
InChI Key: AQDUNWKOJBYOFP-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a combination of furan, pyrazole, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Coupling with benzofuran: The final step involves coupling the pyrazole-furan intermediate with a benzofuran derivative, often using a sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Studies: The compound is used to study enzyme interactions and cellular pathways.

    Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furfural and 5-hydroxymethylfurfural share the furan ring structure.

    Pyrazole Derivatives: Compounds such as pyrazole-4-carboxamide and pyrazole-3-carboxylic acid are structurally similar.

    Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and benzofuran-5-sulfonamide are related.

Uniqueness

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c21-25(22,15-3-4-17-13(10-15)5-9-24-17)19-6-7-20-12-14(11-18-20)16-2-1-8-23-16/h1-4,8,10-12,19H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDUNWKOJBYOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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